![molecular formula C14H13F3N4O3 B2595023 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034520-91-5](/img/structure/B2595023.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TBTU, is a widely used coupling reagent in organic chemistry. It is commonly used in peptide synthesis, and its unique properties make it an essential tool in the field of biochemistry and medicinal chemistry. The purpose of
Scientific Research Applications
Monoamine Oxidase Inhibition (MAO Inhibitors)
The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. MAOs are flavin-dependent enzymes involved in the oxidative deamination of neurotransmitters such as serotonin, noradrenaline, and dopamine. Specifically, compounds 7, 18, and 25 demonstrated MAO-A inhibition activity comparable to the standard drug clorgyline. Importantly, they exhibited more selective inhibitory activity toward MAO-A than MAO-B, with no significant acute toxicity .
Condensing Agent in Organic Synthesis
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: (DMTMM), a related triazine compound, can be derived from the target compound. DMTMM has found applications as a condensing agent in several transformations:
- Esterification : DMTMM enables the esterification of carboxylic acids with alcohols to produce esters .
Glycosidation
The related triazine compound has been employed in glycosidation reactions. Glycosidation is a crucial step in carbohydrate chemistry, allowing the formation of glycosidic bonds between sugars and other molecules .
Phosphonylation Methodology
DMTMM has also been utilized in phosphonylation reactions. Phosphonylation involves the introduction of phosphonate groups into organic molecules, which is valuable in drug discovery and materials science .
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVSNHULJULLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide |
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